(2S)-4-azaniumyl-2-hydroxybutanoate
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Overview
Description
(2S)-4-azaniumyl-2-hydroxybutanoate, also known as L-threonine, is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes in living organisms. It is one of the 20 standard amino acids used by cells to synthesize proteins. L-threonine is particularly important for the growth and maintenance of tissues, and it is involved in the formation of collagen, elastin, and muscle proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-threonine can be synthesized through several methods, including chemical synthesis and microbial fermentation. The chemical synthesis of L-threonine typically involves the Strecker synthesis, which includes the reaction of acetaldehyde with hydrogen cyanide and ammonia to form 2-amino-3-hydroxybutyronitrile, followed by hydrolysis to yield L-threonine.
Microbial fermentation is the most common industrial method for producing L-threonine. This process involves the use of genetically engineered strains of bacteria, such as Escherichia coli, which are capable of converting glucose or other carbon sources into L-threonine through a series of enzymatic reactions. The fermentation process is carried out under controlled conditions, including specific temperature, pH, and nutrient availability, to optimize the yield of L-threonine.
Chemical Reactions Analysis
Types of Reactions
L-threonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions include:
Oxidation: L-threonine can be oxidized to form 2-amino-3-ketobutyric acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: L-threonine can be reduced to form 2-amino-3-hydroxybutyric acid using reducing agents like sodium borohydride.
Substitution: L-threonine can undergo substitution reactions to form derivatives such as N-acetyl-L-threonine or O-phospho-L-threonine.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases for catalyzing substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include 2-amino-3-ketobutyric acid, 2-amino-3-hydroxybutyric acid, N-acetyl-L-threonine, and O-phospho-L-threonine. These derivatives have various applications in research and industry.
Scientific Research Applications
L-threonine has a wide range of scientific research applications in chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: L-threonine is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: L-threonine is essential for protein synthesis and is used in cell culture media to support the growth of cells and tissues in vitro.
Medicine: L-threonine is used as a dietary supplement to support muscle growth, immune function, and overall health. It is also used in the treatment of certain metabolic disorders and as a component of parenteral nutrition solutions.
Industry: L-threonine is used as an additive in animal feed to improve the nutritional quality of feed and promote the growth and health of livestock.
Mechanism of Action
L-threonine exerts its effects through its role as an essential amino acid in protein synthesis. It is incorporated into proteins during translation, where it contributes to the structure and function of proteins. L-threonine is also involved in various metabolic pathways, including the biosynthesis of glycine and serine, and the production of important biomolecules such as collagen and elastin.
The molecular targets of L-threonine include ribosomes, where it is incorporated into nascent polypeptide chains, and various enzymes involved in amino acid metabolism. The pathways involved in L-threonine metabolism include the threonine dehydratase pathway, which converts L-threonine to α-ketobutyrate, and the threonine aldolase pathway, which converts L-threonine to glycine and acetaldehyde.
Comparison with Similar Compounds
L-threonine is similar to other amino acids such as L-serine, L-glycine, and L-valine, which also play important roles in protein synthesis and metabolism. L-threonine is unique in its structure, which includes a hydroxyl group on the β-carbon, distinguishing it from other amino acids.
List of Similar Compounds
L-serine: An amino acid with a hydroxyl group on the α-carbon, involved in the biosynthesis of proteins and other biomolecules.
L-glycine: The simplest amino acid, involved in the biosynthesis of proteins, nucleic acids, and other biomolecules.
L-valine: A branched-chain amino acid, essential for protein synthesis and muscle metabolism.
L-threonine’s unique structure and properties make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C4H9NO3 |
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Molecular Weight |
119.12 g/mol |
IUPAC Name |
(2S)-4-azaniumyl-2-hydroxybutanoate |
InChI |
InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 |
InChI Key |
IVUOMFWNDGNLBJ-VKHMYHEASA-N |
Isomeric SMILES |
C(C[NH3+])[C@@H](C(=O)[O-])O |
Canonical SMILES |
C(C[NH3+])C(C(=O)[O-])O |
Origin of Product |
United States |
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